molecular formula C8H5F6NO B079494 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline CAS No. 409114-48-3

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

Cat. No.: B079494
CAS No.: 409114-48-3
M. Wt: 245.12 g/mol
InChI Key: FYZGPCRHKPVHOY-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as Umemoto’s reagents to introduce the trifluoromethyl group efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the aniline ring.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aniline ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to specific targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the aniline ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

IUPAC Name

4-(trifluoromethoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZGPCRHKPVHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591753
Record name 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409114-48-3
Record name 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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